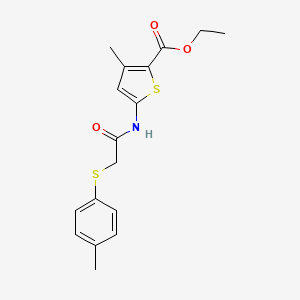

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a thiophene-based derivative with a complex substitution pattern. The molecule features a thiophene ring substituted at position 2 with an ethyl carboxylate group, at position 3 with a methyl group, and at position 5 with a 2-(p-tolylthio)acetamido moiety.

Properties

IUPAC Name |

ethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-4-21-17(20)16-12(3)9-15(23-16)18-14(19)10-22-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOYICUWAUCRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The aromatic thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced organic compounds.

Biology: The compound is used in the study of biological processes and interactions, particularly those involving sulfur-containing heterocycles.

Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and technologies, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the hypothetical properties of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate, comparisons are drawn to structurally analogous thiophene derivatives described in the literature.

Table 1: Structural and Physical Comparison of Thiophene Derivatives

Key Observations :

The p-tolylthio group in the target compound introduces a sulfur atom and a hydrophobic tolyl moiety, which could influence binding affinity in biological systems compared to the hydroxyl or acetoxy groups in the analogs .

Spectroscopic Differences :

- The reference compounds exhibit strong ester carbonyl stretches (~1720 cm⁻¹ in IR) and aromatic proton signals (δ 7.25–7.45 in NMR) . The target compound would likely show additional peaks for the acetamido N–H stretch (~3300 cm⁻¹) and thioether C–S vibrations (~700 cm⁻¹).

Synthetic Challenges :

- The target compound’s 2-(p-tolylthio)acetamido group may require multi-step synthesis, involving thioether formation and amide coupling, whereas the triacetoxy analog was synthesized via direct acetylation of hydroxyl groups .

Biological Activity

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 305.43 g/mol

- Functional Groups : Thiophene ring, acetamido group, and p-tolylthio moiety.

The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 1.49 to 5.95 µM against various Gram-positive bacteria .

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Antitumor Activity

Research has also explored the antitumor potential of related thiophene derivatives:

- Cell Lines Tested : this compound has been evaluated against several cancer cell lines, including HL60 (human promyelocytic leukemia) and MCF7 (human breast cancer).

- Findings : Compounds similar to this compound have demonstrated IC50 values indicating effective inhibition of cell proliferation in these lines .

Immunomodulatory Effects

The compound's potential immunomodulatory effects are noteworthy:

- Macrophage Activation : Studies on related compounds suggest that they may induce alternatively activated macrophages (M2 profile), enhancing anti-inflammatory responses through pathways involving PPARγ .

Case Study Overview

A case study focused on the synthesis and biological evaluation of thiophene derivatives, including this compound, revealed promising results in both antimicrobial and antitumor activities. The study involved:

- Synthesis Method : The compound was synthesized through a series of reactions involving thiophene derivatives and acetamido groups.

- Biological Testing : The synthesized compound was tested for its efficacy against selected bacteria and cancer cell lines, showing significant activity.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.